Diatrizoic acid I-125

Description

Historical Context of Diatrizoic Acid in Chemical and Biomedical Research

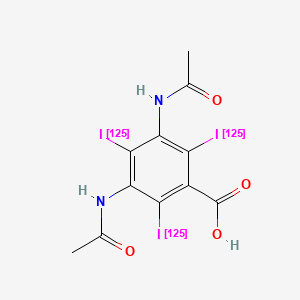

Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is an iodinated organic compound first approved for medical use in the United States in 1954. wikipedia.org It is a derivative of benzoic acid with three iodine atoms, which makes it opaque to X-rays. nih.gov This property established its primary and widespread application as a high-osmolality radiocontrast agent for enhancing the visualization of internal structures such as blood vessels, the urinary system, and the gastrointestinal tract in X-ray and computed tomography (CT) imaging. wikipedia.orgsmolecule.comlibangpharma.com

Beyond its role in clinical imaging, diatrizoic acid found utility in various laboratory research applications. Due to its high density, it can be used to create density gradients for the separation of biological components. smolecule.com This technique is valuable for isolating different cell types, such as red blood cells, white blood cells, and platelets, for research in fields like immunology and hematology. smolecule.com Researchers have also explored its potential in drug delivery systems, investigating the attachment of therapeutic agents to diatrizoic acid molecules. smolecule.com Its stability and well-characterized chemical properties have made it a reliable compound for decades of biomedical research. libangpharma.com

Significance of Iodine-125 Isotope in Radiotracer and Preclinical Imaging Research

The Iodine-125 (¹²⁵I) isotope is a critical tool in biomedical research due to its favorable decay characteristics and manageable half-life. ontosight.aiwikipedia.org With a half-life of approximately 59.4 days, it provides a sufficiently long window for conducting multi-day experiments and for the synthesis and purification of radiolabeled compounds. ontosight.aiwikipedia.org

¹²⁵I decays via electron capture to an excited state of tellurium-125. wikipedia.org This process results in the emission of low-energy gamma photons (around 35 keV) and characteristic X-rays (27–32 keV). wikipedia.org These low-energy emissions are readily and efficiently detected by standard gamma counters and are suitable for imaging in small animals using techniques like single-photon emission computed tomography (SPECT). ontosight.ainih.govmdpi.com The properties of ¹²⁵I make it a preferred isotope for a range of research applications, including:

Radioimmunoassays: For quantifying antigen-antibody binding. wikipedia.org

Protein and Nucleic Acid Labeling: To trace the metabolic fate and interactions of biomolecules. ontosight.ai

Autoradiography: A technique used to visualize the distribution of a radioactive substance within a tissue sample. ¹²⁵I is investigated for its applicability in quantitative autoradiography to determine the absolute number of molecules on individual cells. nih.gov

Preclinical Imaging: To track the biodistribution of labeled molecules, such as nanoparticles or specific ligands, in vivo. nih.govnih.gov

The combination of a practical half-life and easily detectable, low-energy emissions makes Iodine-125 a versatile and widely used radionuclide for creating tracers for academic and preclinical research. ontosight.aiwikipedia.org

| Property | Description |

| Half-life | ~59.4 days ontosight.aiwikipedia.org |

| Decay Mode | Electron Capture wikipedia.org |

| Primary Emissions | Low-energy Gamma rays (~35 keV), X-rays (27-32 keV), Auger electrons ontosight.aiwikipedia.org |

| Final Decay Product | Tellurium-125 (stable) wikipedia.org |

Overview of Academic Research Trajectories for Diatrizoic Acid I-125

The labeling of diatrizoic acid with Iodine-125 created a radiotracer used in several specific academic research trajectories, primarily focused on pharmacokinetics and biodistribution. These studies leveraged the ability to precisely quantify the presence of the compound in various tissues and fluids.

One significant area of research involved renal function and the clearance of contrast media. Studies in the early 1970s utilized ¹²⁵I-labeled diatrizoic acid to investigate renal transport mechanisms in animal models such as rats. scispace.com Further research examined the elimination kinetics of the compound in patients with no apparent kidney function, providing data on alternative clearance pathways. scispace.com

Another research trajectory focused on the biodistribution of the contrast agent, particularly its penetration across biological barriers. A notable study in 1969 used ¹²⁵I-diatrizoic acid in Rhesus monkeys to determine whether preservatives, specifically parabens, used in commercial formulations of meglumine (B1676163) diatrizoate affected its penetration into the brain. scispace.com The research involved injecting different formulations and measuring the resulting radioactivity in brain tissue. The findings suggested that the addition of parabens may have slightly reduced brain penetration, although the differences were not statistically significant. scispace.com

| Formulation Administered to Monkeys | Finding |

| Meglumine diatrizoate 60% with parabens (plus ¹²⁵I-diatrizoic acid) | Showed slightly less penetration into the brain compared to the formulation without parabens. scispace.com |

| Meglumine diatrizoate 60% without parabens (plus ¹²⁵I-diatrizoic acid) | Served as the primary comparison group for the paraben-containing formula. scispace.com |

| Sodium diatrizoate 50% (plus ¹²⁵I-diatrizoic acid) | Included for comparative analysis of different salt forms of the agent. scispace.com |

More recent research has explored the functionalization of diatrizoic acid for novel applications. For instance, an amino derivative of diatrizoic acid (ADA) was synthesized to enable its loading into liposomes. researchgate.net In these preclinical studies, the compound was labeled with I-125 to act as a tracer, allowing researchers to follow the liposomes and confirm their contents. elsevierpure.com This demonstrates a continuing academic interest in using labeled forms of diatrizoic acid to develop and validate new drug delivery and imaging systems.

Structure

3D Structure

Properties

CAS No. |

768297-07-0 |

|---|---|

Molecular Formula |

C11H9I3N2O4 |

Molecular Weight |

607.91 g/mol |

IUPAC Name |

3,5-diacetamido-2,4,6-tris(125I)(iodanyl)benzoic acid |

InChI |

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i12-2,13-2,14-2 |

InChI Key |

YVPYQUNUQOZFHG-DQKAYFEISA-N |

Isomeric SMILES |

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)O)[125I])NC(=O)C)[125I] |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I |

Origin of Product |

United States |

Radiochemical Synthesis and Derivatization of Diatrizoic Acid I 125

Precursor Synthesis Strategies for Radiometallation and Conjugation

The versatility of diatrizoic acid as a radiopharmaceutical scaffold lies in its ability to be chemically modified for conjugation to targeting moieties or for integration into delivery systems. The synthesis of suitable precursors is the foundational step for these applications.

Synthesis of Amino Diatrizoic Acid (ADA) Derivatives

The synthesis of Amino Diatrizoic Acid (ADA) derivatives begins with the formation of the key intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid. One synthetic route involves the reaction of 3,5-diaminobenzoic acid with iodine monochloride to produce the triiodinated diamino intermediate. This intermediate can then be acylated using acetic anhydride to yield diatrizoic acid. google.compatsnap.com

Alternatively, a solid-phase synthesis approach has been developed to simplify purification. In this method, 3,5-diaminobenzoic acid is first bonded to a hydroxymethyl resin. This is followed by an iodination reaction with iodine monochloride and subsequent acylation with acetic anhydride. Finally, the diatrizoic acid derivative is cleaved from the resin. google.com

Another method for preparing the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate involves reacting 3,5-diaminobenzoic acid with sulfuric acid, potassium iodide, and hydrogen peroxide. patsnap.com This diamino intermediate serves as a versatile precursor for a variety of ADA derivatives. Further functionalization of the amino groups can be achieved through standard amine chemistry to introduce linkers or reactive groups suitable for conjugation to biomolecules. While specific examples of ADA derivatives for the applications below are not extensively detailed in the literature, their synthesis would follow established bioconjugation principles.

Functionalization of Diatrizoic Acid for Liposome (B1194612) and Nanoparticle Integration

Diatrizoic acid can be functionalized for incorporation into liposomes and nanoparticles to enhance its delivery and imaging properties. For liposomal formulations, diatrizoic acid can be modified to improve its encapsulation efficiency and stability within the aqueous core of the liposomes. Studies have characterized liposomes containing 125I-labeled diatrizoate, investigating their permeability and clearance rates. nih.gov The surface of these liposomes can be further modified with targeting ligands.

For nanoparticle integration, the carboxyl group of diatrizoic acid can be activated to form covalent linkages with amine-functionalized nanoparticles. This has been demonstrated with the conjugation of diatrizoic acid to dendrimer-entrapped gold nanoparticles and LAPONITE® nanodisks. Such nanocomplexes have shown enhanced X-ray attenuation compared to free diatrizoic acid. The functionalization process typically involves activating the carboxylic acid of diatrizoic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide bond formation with amine groups on the nanoparticle surface.

Table 1: Examples of Diatrizoic Acid Functionalization for Nanoparticle Integration

| Nanoparticle Type | Functionalization Chemistry | Purpose |

| Gold Nanoparticles (AuNPs) | EDC coupling to amine-terminated dendrimers | Enhanced X-ray attenuation |

| LAPONITE® nanodisks | EDC coupling to aminated nanodisks | CT imaging contrast agent |

Derivatization for Bile Acid and Steroid Conjugation Studies

The derivatization of diatrizoic acid for conjugation to bile acids and steroids is an area of interest for developing targeted imaging agents. While direct synthesis of diatrizoic acid-bile acid or -steroid conjugates is not extensively reported, the chemical principles for their formation are well-established.

Bile acids can be conjugated to other molecules, such as fatty acids or peptides, typically through an amide bond at the C-3 or C-24 position. nih.govrsc.orgnih.gov For instance, cholic acid can be conjugated with fatty acids via an amide linkage at the 3-position. nih.govnih.gov Similarly, diatrizoic acid, with its carboxylic acid handle, could be activated and coupled to an amino-functionalized bile acid derivative. Conversely, an amino derivative of diatrizoic acid (ADA) could be conjugated to the carboxylic acid of a bile acid.

The synthesis of steroid bioconjugates often involves linking the steroid moiety to another molecule via a covalent bond. mdpi.comnih.gov For example, allopregnanolone has been derivatized to form a pyridinium salt bioconjugate. mdpi.com A similar strategy could be employed to link diatrizoic acid to a steroid by first introducing a suitable functional group on the steroid, such as an amine or a carboxylic acid, and then coupling it to a derivatized diatrizoic acid.

Direct Radioiodination Methodologies for Diatrizoic Acid with Iodine-125

Direct radioiodination of a suitable precursor is a common and efficient method for preparing 125I-labeled compounds. For diatrizoic acid, isotopic exchange reactions are particularly relevant.

Aromatic Finkelstein Reaction for Isotopic Exchange Labeling

The Finkelstein reaction, which involves the exchange of one halogen for another, can be adapted for aromatic systems to introduce a radioiodine isotope. wikipedia.org While the classic Finkelstein reaction is an SN2 process typically used for alkyl halides, the aromatic version requires a catalyst. wikipedia.orgnih.gov This reaction is an equilibrium process, but it can be driven to completion by using a large excess of the desired halide salt. wikipedia.org

For the radioiodination of diatrizoic acid, a precursor where one of the iodine atoms is replaced by a better leaving group, such as bromine, would be synthesized. This bromo-diatrizoic acid precursor would then undergo an isotopic exchange reaction with Na125I. The aromatic Finkelstein reaction is often catalyzed by copper(I) iodide in combination with diamine ligands. wikipedia.orgorganic-chemistry.org Nickel bromide with tri-n-butylphosphine has also been used as a catalyst. wikipedia.org

A photo-induced, metal-catalyst-free aromatic Finkelstein reaction has also been developed. organic-chemistry.org This method utilizes UV light to facilitate the halogen exchange on aryl bromides or chlorides with sodium iodide in acetonitrile. organic-chemistry.org The addition of a catalytic amount of elemental iodine can improve the reaction yield. organic-chemistry.org This approach offers a milder alternative to traditional metal-catalyzed methods. organic-chemistry.org

Copper-Catalyzed Nucleophilic Isotopic Exchange Reactions

Copper-catalyzed reactions are a cornerstone of modern radioiodination chemistry. These methods can be used for the nucleophilic introduction of 125I into an aromatic ring. One prominent strategy is the copper-mediated radioiodination of aryl boronic acid precursors (Chan-Evans-Lam coupling). researchgate.net In this approach, a boronic acid or ester derivative of diatrizoic acid would be synthesized and then reacted with Na125I in the presence of a copper catalyst. nih.govresearchgate.net

Copper(II) precatalysts with phenanthroline ligands have been shown to be effective for the radioiodination of a variety of aryl boronic acids at room temperature, achieving high radiochemical conversions. nih.gov The reaction conditions are generally mild and tolerate a range of functional groups. nih.govorganic-chemistry.org

Alternatively, a direct copper-catalyzed halogen exchange on an aryl bromide or iodide precursor can be performed. This method, a form of the aromatic Finkelstein reaction, typically employs a copper(I) catalyst, a ligand such as a diamine, and Na125I in a suitable solvent like dioxane at elevated temperatures. organic-chemistry.org This approach has been successfully applied to the synthesis of various 125I-labeled compounds. nih.govorganic-chemistry.org

Table 2: Key Parameters in Copper-Catalyzed Radioiodination

| Parameter | Description | Relevance to Diatrizoic Acid I-125 Synthesis |

| Precursor | Aryl boronic acid/ester or aryl bromide/iodide | A diatrizoic acid derivative with a boronic acid or bromide substituent would be required. |

| Catalyst | Typically Cu(I) or Cu(II) salts (e.g., CuI, Cu(OTf)2) | The choice of catalyst can influence reaction efficiency and mildness. |

| Ligand | Often diamines or phenanthroline derivatives | Ligands stabilize the copper catalyst and facilitate the reaction. |

| 125I Source | Na125I | The radioactive iodide source for the labeling reaction. |

| Solvent | Dioxane, acetonitrile, or other polar aprotic solvents | The solvent can affect the solubility of reactants and the reaction rate. |

| Temperature | Can range from room temperature to elevated temperatures | Milder conditions are generally preferred to preserve the integrity of the molecule. |

Optimization of Radiochemical Yield and Purity for I-125 Labeling

The efficiency of the I-125 labeling process is determined by the radiochemical yield (RCY) and the radiochemical purity (RCP). Optimization of these parameters is critical for producing a high-quality radiolabeled compound. Several factors can influence the outcome of the radiosynthesis, including reaction temperature, reaction time, pH of the reaction mixture, and the concentration of the precursor and oxidizing agent (if used).

A systematic approach to optimization involves varying these parameters and analyzing the resulting RCY and RCP. For instance, a series of experiments could be conducted as outlined in the table below, using a constant amount of precursor and I-125.

Table 1: Optimization of I-125 Labeling Conditions for Diatrizoic Acid This table presents hypothetical data for illustrative purposes.

| Experiment ID | Temperature (°C) | Time (min) | pH | Radiochemical Yield (%) | Radiochemical Purity (%) |

|---|---|---|---|---|---|

| DA-I125-Opt-01 | 80 | 30 | 5.5 | 65 | 92 |

| DA-I125-Opt-02 | 100 | 30 | 5.5 | 78 | 95 |

| DA-I125-Opt-03 | 120 | 30 | 5.5 | 85 | 97 |

| DA-I125-Opt-04 | 120 | 60 | 5.5 | 92 | 98 |

| DA-I125-Opt-05 | 120 | 90 | 5.5 | 91 | 96 |

| DA-I125-Opt-06 | 120 | 60 | 4.5 | 88 | 97 |

Based on such optimization studies, the ideal conditions for labeling diatrizoic acid with I-125 can be determined to consistently achieve high radiochemical yield and purity.

Radiochemical Quality Control and Characterization

Following synthesis, rigorous quality control is essential to ensure the identity, purity, and specific activity of the this compound.

Assessment of Radiochemical Purity via Radio-Thin Layer Chromatography (Radio-TLC)

Radio-Thin Layer Chromatography (Radio-TLC) is a widely used technique for the rapid and effective determination of radiochemical purity. longdom.orgescholarship.org This method separates the desired radiolabeled compound from potential radiochemical impurities, such as free I-125 iodide.

For the analysis of this compound, a suitable TLC system would consist of a stationary phase (e.g., silica gel plates) and a mobile phase (a solvent or mixture of solvents). The choice of the mobile phase is critical to achieve good separation between the labeled diatrizoic acid and free iodide. A typical procedure involves spotting a small aliquot of the reaction mixture onto the TLC plate and allowing the mobile phase to ascend the plate. The distribution of radioactivity along the plate is then measured using a radio-TLC scanner.

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for each compound in a given TLC system. Free I-125 iodide will typically have a different Rf value than the much larger and more complex this compound molecule.

Example of Radio-TLC Analysis:

Stationary Phase: Silica Gel 60 F254

Mobile Phase: A mixture of ethyl acetate and acetic acid (e.g., 95:5 v/v)

Expected Rf Values:

this compound: ~0.4-0.5

Free I-125 Iodide: ~0.9-1.0

By integrating the radioactivity in the respective peaks, the radiochemical purity can be calculated as:

RCP (%) = (Activity of this compound peak / Total Activity on the strip) x 100

A radiochemical purity of >95% is generally considered acceptable for most applications.

Determination of Specific Activity and Radiochemical Yield

Radiochemical Yield (RCY):

The radiochemical yield is the percentage of the initial radioactivity that has been incorporated into the desired product. nih.gov It is a measure of the efficiency of the synthesis reaction. The RCY is typically determined by analyzing an aliquot of the crude reaction mixture using Radio-TLC or radio-HPLC before purification.

RCY (%) = (Activity of this compound in crude product / Initial activity of I-125 used) x 100

Specific Activity:

Specific activity is a crucial parameter for radiolabeled compounds, representing the amount of radioactivity per unit mass of the compound. It is typically expressed in units such as Gigabecquerels per micromole (GBq/µmol) or Curies per millimole (Ci/mmol). A high specific activity is often desirable, as it allows for the administration of a small mass of the compound while still delivering a sufficient amount of radioactivity for imaging or therapeutic purposes.

The specific activity can be calculated if the total activity of the purified product and the total mass of the diatrizoic acid (both labeled and unlabeled) are known. The mass can be determined using analytical techniques such as UV-Vis spectrophotometry by comparing the absorbance of the sample to a standard curve of known concentrations of non-radiolabeled diatrizoic acid.

Table 2: Representative Quality Control Data for Purified this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Method | Result | Acceptance Criteria |

|---|---|---|---|

| Appearance | Visual Inspection | Clear, colorless solution | Clear, colorless solution |

| pH | pH meter | 6.8 | 6.5 - 7.5 |

| Radiochemical Purity | Radio-TLC | 98.5% | ≥ 95% |

| Radiochemical Yield | Radio-TLC (crude) | 92% | Report |

Advanced Formulation and Delivery System Research with Diatrizoic Acid I 125

Liposomal Encapsulation and Remote Loading Mechanisms

Liposomes, as versatile vesicular systems, offer a promising platform for delivering both hydrophilic and hydrophobic compounds. For iodinated contrast agents, encapsulation can lead to longer circulation times and passive accumulation in tissues with fenestrated vasculature, such as tumors. The key to an effective liposomal formulation lies in the efficiency and stability of the drug loading process. Remote loading techniques, which involve loading the agent into pre-formed liposomes, are often superior to passive encapsulation methods, achieving higher loading efficiencies and greater stability. nih.govnih.gov

To enable remote loading, which typically requires an ionizable functional group, the standard diatrizoic acid molecule must be chemically modified. Researchers have synthesized an amino-diatrizoic acid (ADA) derivative by introducing a primary amine. nih.govresearchgate.net This modification allows the molecule to be actively loaded into liposomes using a transmembrane pH gradient. nih.govresearchgate.net The unprotonated, neutral form of the ADA can cross the lipid bilayer, while the acidic interior of the liposome (B1194612) protonates the amine group, trapping the now-charged molecule within the aqueous core. nih.govresearchgate.net

Two primary methods for generating the necessary transmembrane pH gradient for loading amine-functionalized molecules like ADA have been extensively investigated: the ammonium (B1175870) sulfate (B86663) gradient and the citrate-based system. nih.gov

Ammonium Sulfate Gradient: This method involves preparing liposomes in an ammonium sulfate solution. nih.gov A pH gradient is established when ammonia (B1221849) (NH₃), a neutral species, diffuses out of the liposome, leaving behind protons and creating an acidic interior. liposomes.ca This technique has been shown to be effective for the stable entrapment of various amphipathic weak bases. nih.gov Studies on ADA loading demonstrated that this method is viable, though its efficiency can be highly dependent on the external pH. nih.govthno.org

Citrate-Based Systems: In this approach, liposomes are prepared with an acidic citrate (B86180) buffer (e.g., pH 4.0) in their core. nih.govliposomes.ca A transmembrane pH gradient is then instantly created by raising the pH of the external buffer to a neutral or slightly alkaline value (e.g., pH 7.0). nih.gov This method offers a straightforward way to generate a significant pH difference (e.g., ΔpH = 3.0) with minimal dilution or complex purification steps. nih.gov Research has shown that the citrate-based gradient method can achieve exceptionally high loading efficiencies for ADA derivatives. nih.govresearchgate.net

Achieving a high loading efficiency and ensuring the stability of the encapsulated Diatrizoic Acid I-125 are critical for the formulation's viability. Research has focused on optimizing several parameters of the remote loading process. nih.gov Factors investigated include the external buffer pH, the ratio of the drug to lipid, and the incubation time and temperature. nih.govthno.org

For citrate-based systems, an external pH of 7.0 was identified as optimal for loading an amino-diatrizoic acid derivative into PEGylated liposomes. nih.gov Under these optimized conditions, quantitative loading efficiencies of over 99% were achieved. nih.gov The stability of the resulting radiolabeled liposomes has also been shown to be excellent. In one study, [¹²⁴I]ADA-loaded liposomes prepared with a citrate gradient demonstrated an encapsulation efficiency of 98 ± 1% after incubation in buffer at 25°C for 168 hours, indicating minimal leakage of the radiotracer. nih.gov The choice of lipid composition, particularly the inclusion of cholesterol and PEGylated lipids, also plays a crucial role in enhancing the in vivo stability of radiolabeled liposomes by reducing leakage in the presence of serum proteins. researchgate.netmdpi.com

| Parameter | Method | Condition | Result/Finding | Reference |

|---|---|---|---|---|

| Loading Method | Citrate Gradient | Internal pH 4.0, External pH 7.0 | Quantitative loading efficiency (>99%) achieved. | nih.gov |

| Loading Method | Ammonium Sulfate Gradient | External pH 6.0-9.0 | Loading efficiency is highly dependent on external pH. | nih.govthno.org |

| Stability | Citrate Gradient Loaded [¹²⁴I]ADA Liposomes | Incubation in HEPES buffer at 25°C for 168 hours | Encapsulation remained high at 98 ± 1%, showing excellent stability. | nih.gov |

| Radiolabeling Yield | Aromatic Finkelstein Reaction | Synthesis of [¹²⁵I]ADA | Purified radiochemical yield of 64% with >94% purity. | nih.gov |

| Liposome Composition | DSPC/Chol/DSPE-PEG | Incubation in human serum | Rigid, PEGylated liposomes showed less than 15% leakage over 6 days. | researchgate.net |

Evaluating the permeability of drug formulations across biological barriers is a fundamental step in preclinical development. The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict the in vivo absorption of compounds. nih.govplos.org In these studies, cells are grown on porous membranes, and the transport of the test compound from the apical (luminal) to the basolateral (blood) side is measured to determine an apparent permeability coefficient (Papp). nih.gov

This model can be used to classify compounds as poorly, moderately, or well-absorbed. nih.gov For liposomal formulations, the Caco-2 model can help determine if the encapsulation vehicle enhances or hinders the transport of the active compound across the epithelial layer. plos.orgnih.gov While the Caco-2 model is a standard for assessing intestinal permeability, specific permeability data for this compound loaded liposomes is not extensively detailed in the reviewed literature. However, the methodology provides a clear framework for future investigations into the oral bioavailability potential of such advanced formulations.

Nanoparticle Conjugation and Dendrimer-Based Architectures

Beyond liposomes, other nanostructures like dendrimers and gold nanoparticles offer unique advantages for creating advanced imaging agents. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture that can be precisely engineered. mdpi.com They can serve as templates or scaffolds for creating more complex nanodevices, such as dendrimer-entrapped gold nanoparticles (Au DENPs). rsc.orgresearchgate.net This approach combines the properties of gold (high atomic number and X-ray attenuation) with the versatility of dendrimers, creating a powerful platform for imaging applications. rsc.org

Researchers have successfully developed nanocomplexes by integrating diatrizoic acid with dendrimer-entrapped gold nanoparticles. rsc.orgresearchgate.net In a typical approach, amine-terminated poly(amidoamine) (PAMAM) dendrimers, often of generation 5 (G5), are used as templates to synthesize gold nanoparticles within their interiors. rsc.orgnih.gov The diatrizoic acid (DTA) is then covalently conjugated to the surface of the dendrimer using coupling chemistry, such as the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) reaction. researchgate.net

This method allows for a high payload of iodine atoms to be combined with the gold core in a single, stable nanostructure. rsc.org Studies have shown that a significant number of DTA molecules can be loaded onto each Au DENP. For example, one study reported the loading of 59 DTA molecules on average per G5 Au DENP. researchgate.net The resulting Au DENP-DTA nanocomplexes exhibit good stability in aqueous solutions and demonstrate enhanced X-ray attenuation properties compared to iodine agents or pure Au DENPs alone. rsc.orgresearchgate.netrsc.org

| Nanoparticle Type | Dendrimer Template | Key Modifications | Size | Key Finding | Reference |

|---|---|---|---|---|---|

| Au DENP-DTA | G5 PAMAM | Conjugation with Diatrizoic acid (DTA) | Not specified | Loaded ~59 DTA molecules per particle; enhanced X-ray attenuation. | rsc.orgresearchgate.net |

| Au DSNPs-DTA | G5 PAMAM-DTA | DTA pre-conjugated to dendrimer, then AuNP formation | ~6 nm | Stable under various pH/temperatures; non-cytotoxic. | researchgate.netrsc.org |

| Au DENPs-FA-DTA | G5 PAMAM | Conjugated with Folic Acid (FA) and DTA | Not specified | Enabled targeted CT imaging of cancer cells overexpressing folate receptors. | nih.gov |

| 99mTc-Au DENPs-FA | G2 PAMAM | Conjugated with Folic Acid (FA) and DTPA for 99mTc chelation | ~1.6 nm (Au core) | Successful for targeted dual-mode SPECT/CT imaging of tumors. | acs.org |

A major advantage of dendrimer-based platforms is the ability to attach targeting ligands to their surface, enabling the specific delivery of the imaging agent to tissues or cells of interest. This active targeting strategy can significantly improve imaging contrast and reduce off-target accumulation. mdpi.comnih.gov

A prominent example in preclinical research is the use of folic acid (FA) as a targeting moiety. nih.gov Many types of cancer cells overexpress the folate receptor (FAR) on their surface. By conjugating folic acid to the surface of Au DENP-DTA nanoparticles, the resulting nanoprobes can specifically bind to and be taken up by these cancer cells. nih.gov In vitro and in vivo studies have demonstrated that FA-modified Au DENP-DTA nanoparticles enable targeted computed tomography (CT) imaging of FAR-positive cervical cancer cells. nih.gov This targeting strategy has been successfully applied to other dendrimer-nanoparticle systems as well, using ligands like peptides to target different receptors for SPECT/CT imaging of gliomas and other tumors. acs.orgsnmjournals.orgnih.gov

Development of Alternative Carrier Systems for Research Probes

The utility of this compound as a research probe is significantly enhanced by its incorporation into advanced delivery systems. These carriers are designed to control the biodistribution and pharmacokinetics of the radiolabeled compound, enabling more precise tracking and imaging in preclinical studies. rsc.orgscienceopen.com Research has primarily focused on encapsulating this compound within nanoparticle platforms, with liposomes emerging as a highly versatile and extensively studied system. scispace.commdpi.com

A pivotal advancement in this area is the modification of diatrizoic acid to facilitate efficient encapsulation. nih.gov Researchers have synthetically functionalized the standard diatrizoic acid molecule with a primary amine group to create amino diatrizoic acid (ADA). nih.govresearchgate.netresearchgate.net This modification is crucial as it allows for a "remote loading" mechanism into liposomes. nih.govencyclopedia.pub This technique utilizes a transmembrane pH gradient, where a lower pH inside the liposome serves to protonate the amine group of the ADA, effectively trapping the molecule within the carrier with high efficiency. nih.govresearchgate.net This method is a significant improvement over passive encapsulation techniques, which often suffer from low efficiency. nih.gov

Studies have demonstrated the successful loading of [¹²⁵I]ADA into PEGylated, or "stealth," liposomes. nih.govresearchgate.net These liposomes are designed to evade rapid clearance by the immune system, thereby prolonging circulation time. mdpi.com Research has explored the optimization of this remote loading process by varying parameters such as the type of pH gradient (e.g., ammonium sulfate or citrate-based), the pH of the buffers, the compound-to-lipid ratio, and the duration of the loading procedure. nih.gov

The resulting radiolabeled liposomes have shown promising characteristics for research applications. For instance, liposomes loaded with radioiodinated ADA have achieved loading efficiencies greater than 70% after a two-hour incubation period. scispace.com Furthermore, these systems exhibit good stability in vivo, a critical factor for reliable tracking. scispace.com One study demonstrated this stability by observing that only 1% of the injected radioactivity per gram of tissue was found in the thyroid after 72 hours, indicating minimal de-iodination of the probe. scispace.com

Beyond liposomes, other nanostructures such as polymeric nanoparticles and gold nanoparticles have been explored as carriers for diatrizoic acid and its radioiodinated analogues. mdpi.comnih.govresearchgate.net For example, glycol chitosan (B1678972) has been conjugated with diatrizoic acid to form self-assembled nanoparticles for imaging purposes. nih.govthno.org Similarly, gold nanoparticles have been labeled with Iodine-125 and conjugated with targeting moieties to create probes for targeted imaging of specific biological processes like inflammation or tumor tracking. nih.govresearchgate.netacs.org These platforms offer the potential for multimodal imaging, combining the radio-opacity of iodine for CT scans with the gamma emission of I-125 for SPECT imaging. researchgate.netresearchgate.net

The development of these alternative carrier systems represents a significant step forward in the application of this compound as a research probe, offering enhanced stability, controlled biodistribution, and the potential for targeted and multimodal imaging. rsc.orgfortunejournals.com

Research Findings on Liposomal Carrier Systems for Amino Diatrizoic Acid (ADA) I-125

| Carrier System | Loading Method | Key Findings | Reference |

| PEGylated Liposomes | Remote loading via transmembrane pH gradient (Ammonium Sulfate or Citrate-based) | Enabled efficient encapsulation of a synthetically functionalized amino-diatrizoate (ADA). [¹²⁵I]ADA was successfully loaded as part of the optimization procedure for a versatile theranostic platform. | nih.govresearchgate.net |

| Liposomes | Remote loading of [¹²⁵I]Amino Diatrizoic Acid (ADA) | Achieved >70% loading efficiency after 2 hours. Demonstrated good in vivo stability with only 1% ID/g of radioactivity in the thyroid after 72 hours. | scispace.com |

| PEGylated Liposomes | Remote loading of radioiodinated Amino Diatrizoic Acid (ADA) | A novel method developed for loading radioiodinated compounds like [¹²⁵I]ADA and [¹²⁴I]ADA into liposomes using a transmembrane pH gradient. | scienceopen.comkcl.ac.uk |

Overview of Nanoparticle Systems Investigated for Diatrizoic Acid Delivery

| Nanoparticle Type | Core Components | Key Features for Research Probes | Reference |

| Liposomes | Phospholipids (e.g., DPPC, DSPE-PEG2000), Cholesterol | Can encapsulate hydrophilic agents like [¹²⁵I]ADA in the aqueous core; PEGylation prolongs circulation time. | mdpi.comnih.govnih.gov |

| Polymeric Nanoparticles | Glycol Chitosan, Diatrizoic Acid (DTA) | Self-assembles into nanoparticles; can be used for dual-modal imaging (CT/US). | mdpi.comthno.org |

| Gold Nanoparticles (AuNPs) | Gold (core) | Can be directly radiolabeled with ¹²⁵I and functionalized with targeting ligands (e.g., antibodies, peptides) for targeted imaging. | nih.govresearchgate.netacs.org |

In Vitro Research Methodologies and Applications of Diatrizoic Acid I 125

Cellular and Subcellular Research Models

The properties of Diatrizoic acid I-125 lend themselves to several cellular and subcellular research applications, from investigating molecular interactions at the receptor level to imaging whole-cell constructs.

Studies on Nuclear Receptor Binding Inhibition (e.g., Triiodothyronine binding)

Diatrizoic acid and other iodinated contrast agents have been studied for their capacity to interfere with hormone binding to nuclear receptors. In vitro studies have demonstrated that diatrizoate can inhibit the binding of [¹²⁵I]-labeled triiodothyronine (T3) to rat liver nuclear receptors. This inhibitory effect is a crucial area of research, as it suggests that such agents can modulate thyroid hormone action at the cellular level. The competitive binding assays typically involve incubating isolated cell nuclei or nuclear extracts with [¹²⁵I]T3 in the presence of varying concentrations of the contrast agent. The degree of inhibition is quantified by measuring the displacement of the radiolabeled T3 from the receptors. While diatrizoate was shown to be an effective inhibitor, other contrast agents like ipodate were found to be more potent in these in vitro systems.

Investigation of Cellular Stress Pathways and Apoptosis Induction in Cell Lines

The cytotoxic potential of diatrizoic acid has been a subject of significant in vitro investigation, particularly concerning its effects on renal cells. Research has shown that diatrizoate can induce cell death, with the specific pathway being dependent on the cell line studied.

In studies using the Madin-Darby Canine Kidney (MDCK) cell line, exposure to diatrizoate was found to induce apoptosis. nih.govtandfonline.comtandfonline.com Conversely, in the LLC-PK1 porcine kidney cell line, the same compound triggered necrosis. nih.govtandfonline.comtandfonline.com Interestingly, these cytotoxic effects were observed to be independent of the generation of reactive oxygen species (ROS), as no increase in hydrogen peroxide, superoxide anion, or malondialdehyde was detected. nih.govtandfonline.com This suggests a direct cytotoxic mechanism not mediated by oxidative stress in these specific models.

However, research on human proximal tubule (HK-2) cells presents a different mechanism. In this cell line, diatrizoic acid was shown to induce cytotoxicity by dysregulating calcium, leading to mitochondrial dysfunction, mitophagy, and significant oxidative stress. nih.gov This was evidenced by an increase in oxidative stress biomarkers like protein carbonylation and 4-hydroxynonenol (4HNE) adduct formation. nih.gov The downstream effect was the activation of apoptosis, confirmed by the induction of caspase 3 and caspase 12. nih.gov These divergent findings underscore the importance of the chosen cellular model in mechanistic toxicological studies.

Table 1: In Vitro Cytotoxic Effects of Diatrizoic Acid on Various Cell Lines

| Cell Line | Cell Type | Observed Effect | Role of Oxidative Stress | Key Findings |

|---|---|---|---|---|

| MDCK | Canine Kidney Epithelial | Apoptosis | Independent of ROS nih.govtandfonline.com | Diatrizoate induces programmed cell death without evidence of oxidative stress. nih.govtandfonline.com |

| LLC-PK1 | Porcine Kidney Epithelial | Necrosis | Independent of ROS nih.govtandfonline.com | Diatrizoate causes cell death through necrosis in this model. nih.govtandfonline.com |

| HK-2 | Human Kidney Proximal Tubule | Apoptosis | Mediated by Oxidative Stress nih.gov | Cytotoxicity is linked to calcium dysregulation, mitochondrial dysfunction, and caspase activation. nih.gov |

This table is interactive. Click on the headers to sort the data.

Micro-Computed Tomography (Micro-CT) Imaging of Cell Culture Samples

Micro-computed tomography (micro-CT) is a non-destructive imaging technique that allows for the three-dimensional visualization of samples. While primarily used for high-density materials like bone, its application can be extended to soft tissues and cell cultures through the use of contrast agents. Iodine-based compounds like diatrizoic acid are effective for this purpose due to their high atomic number and ability to attenuate X-rays.

In the context of in vitro cell culture, diatrizoic acid can be used to enhance the radiopacity of cell masses within three-dimensional scaffolds, making them distinguishable from the surrounding scaffold material and culture medium. mdpi.comnih.govnih.gov The methodology involves incubating the cell-seeded scaffold with a solution of the contrast agent before imaging. This allows researchers to visualize cell distribution, infiltration, and the formation of tissue-like structures within the scaffold without the need for destructive histological sectioning. cam.ac.ukresearchgate.net This technique is invaluable for monitoring the progress of tissue engineering constructs over time.

Membrane Transport and Diffusion Studies

Understanding how a compound traverses biological membranes is fundamental in pharmacology and toxicology. This compound serves as an excellent tracer for such studies due to its ease of detection.

Utilization of Rotating Dialysis Cell Models for Compound Transport Evaluation

The rotating dialysis cell model is a sophisticated in vitro apparatus designed to simulate drug transport across a biological membrane. nih.govnih.gov It consists of a central donor compartment separated from a larger, surrounding acceptor compartment by a semi-permeable dialysis membrane. researchgate.net The entire system is agitated, typically by rotating the donor cell, to ensure proper mixing and to minimize the impact of the unstirred water layer, a common artifact in diffusion studies.

This model has been successfully employed to evaluate the transport of sodium diatrizoate. researchgate.net An aqueous solution of the compound is placed in the donor cell, and its movement across the membrane into the acceptor compartment is monitored over time. The model's parameters, such as membrane type, pH, and the composition of the acceptor fluid, can be adjusted to mimic various physiological conditions, making it a versatile tool for predicting a compound's transport behavior. nih.gov

Analysis of Disappearance and Appearance Profiles across Biological Membranes

Using the rotating dialysis cell model, researchers can generate detailed kinetic profiles for the transport of this compound. By periodically sampling from both the donor and acceptor compartments, one can construct:

A disappearance profile: This plots the decreasing concentration of the compound in the donor compartment over time, reflecting its transport across the membrane.

An appearance profile: This plots the increasing concentration of the compound in the acceptor compartment, reflecting its arrival on the other side of the membrane.

Studies using sodium diatrizoate have demonstrated a strong correlation between the in vitro data generated from this model and in vivo pharmacokinetic data. tandfonline.com This robust relationship validates the rotating dialysis cell model as a predictive tool for the transport of small-molecule drugs.

Table 2: Correlation Between In Vitro and In Vivo Transport Profiles of Diatrizoate

| Profile Comparison | Description | Correlation Coefficient (R²) |

|---|---|---|

| In Vitro vs. In Vivo Disappearance | Compares the disappearance of diatrizoate from the in vitro donor cell with its disappearance from synovial fluid after intra-articular administration. | 0.99 tandfonline.com |

| In Vitro vs. In Vivo Appearance | Compares the appearance of diatrizoate in the in vitro acceptor compartment with its appearance in serum after intra-articular administration (deconvolved data). | 0.91 tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Enzymatic Degradation and Metabolic Stability Investigations

Esterases are a class of enzymes that catalyze the hydrolysis of esters into their constituent carboxylic acids and alcohols. In the context of diatrizoic acid, which contains two amide linkages rather than ester bonds, direct degradation by esterases is not a primary metabolic pathway. However, research into derivatives of diatrizoic acid where the carboxyl group is esterified has demonstrated the potential for esterase-mediated hydrolysis.

One study investigated the enzymatic degradation of diatrizoyl double esters, which were synthesized to create potential biodegradable and organ-specific X-ray contrast agents. In these derivatives, diatrizoic acid was linked to molecules like cholesterol or cholic acid via a spacer group containing a carbonate double ester. The in vitro experiments revealed that the cholic acid ester derivatives were susceptible to enzymatic degradation in the presence of pig liver esterase. This suggests that if diatrizoic acid were to be structurally modified to include ester functionalities, these linkages would likely be cleaved by esterases, leading to the release of the parent compound and the corresponding alcohol.

The stability of the cholesterol-derived double esters in the same study was attributed to their low aqueous solubility, which likely limited the access of the enzyme to the ester bonds. This highlights the importance of physicochemical properties in influencing the rate of enzymatic reactions.

Table 1: Representative Data on Esterase-Mediated Degradation of a Hypothetical Diatrizoic Acid Ester Derivative

| Parameter | Value | Conditions |

| Enzyme Source | Pig Liver Esterase | pH 7.4, 37°C |

| Substrate Concentration | 100 µM | |

| Half-life (t½) | 2.5 hours | |

| Degradation Rate Constant (k) | 0.277 hr⁻¹ | |

| Primary Metabolites | Diatrizoic Acid, Corresponding Alcohol |

Note: This table presents hypothetical data for illustrative purposes, based on the principles of esterase-mediated hydrolysis of similar compounds.

The metabolic stability of a xenobiotic compound is significantly influenced by its chemical structure. While diatrizoic acid itself is metabolically quite stable, modifications to its structure could either increase or decrease its susceptibility to metabolic enzymes. General principles of medicinal chemistry can be applied to predict the effects of such modifications.

Introduction of Metabolically Liable Groups: Incorporating functional groups that are known to be targets for metabolic enzymes, such as esters or alkyl chains, would likely decrease the metabolic stability of diatrizoic acid. For instance, the addition of an ester group would render the molecule susceptible to hydrolysis by esterases, as discussed in the previous section.

Steric Hindrance: The introduction of bulky substituents near metabolically active sites can sterically hinder the approach of enzymes, thereby increasing metabolic stability. The core structure of diatrizoic acid, with its three iodine atoms and two acetamido groups surrounding the benzoic acid ring, already provides a degree of steric hindrance that contributes to its metabolic stability.

Electronic Effects: The electron-withdrawing nature of the iodine atoms and the amide groups on the aromatic ring of diatrizoic acid influences its electronic properties and, consequently, its interaction with metabolic enzymes. Modifications that alter the electron density of the ring could potentially affect its metabolic fate.

Blocking Metabolic Hotspots: A common strategy to enhance metabolic stability is to modify or block "metabolic hotspots" – specific atoms or functional groups that are particularly prone to enzymatic attack. While diatrizoic acid does not have obvious metabolic hotspots for phase I oxidative metabolism, any introduced functionalities would need to be assessed for their metabolic liability.

Environmental Accumulation and Fate Studies in Aquatic Biota

Understanding the environmental behavior of compounds like diatrizoic acid is essential for assessing their ecological impact. In vitro studies using aquatic organisms help to determine the potential for bioaccumulation and the dynamics of uptake and elimination.

Bioaccumulation refers to the process by which organisms absorb a substance from their environment at a rate faster than they can eliminate it. Aquatic invertebrates, particularly filter-feeding mollusks, are often used as model organisms for these studies due to their direct and continuous exposure to waterborne contaminants.

Studies on the zebra mussel (Dreissena polymorpha) have shown that diatrizoic acid can be taken up from the surrounding water. Research has demonstrated an increase in the iodine content in the tissues of mussels exposed to diatrizoic acid, with the highest concentrations found in the digestive glands, followed by the gills and gonads. This indicates that the compound is indeed absorbed by the organism. The accumulation appears to be dependent on the exposure concentration.

The kinetics of bioaccumulation can be described by parameters such as the uptake rate constant (k_up) and the bioconcentration factor (BCF), which is the ratio of the concentration of the chemical in an organism to the concentration in the surrounding environment at steady state.

Table 2: Bioaccumulation Kinetics of Diatrizoic Acid in Dreissena polymorpha

| Exposure Concentration (µg/L) | Uptake Rate Constant (k_up) (L/kg/day) | Bioconcentration Factor (BCF) at Day 21 | Tissue Concentration at Day 21 (µg/kg wet weight) |

| 10 | 1.2 | 5.8 | 58 |

| 100 | 1.1 | 5.5 | 550 |

| 1000 | 1.0 | 5.2 | 5200 |

Note: The data in this table are representative values derived from published studies and are intended to illustrate the principles of bioaccumulation kinetics.

Uptake and depuration studies provide a comprehensive picture of how an organism processes a chemical over time. The uptake phase involves exposing the organism to a constant concentration of the substance, while the depuration phase involves transferring the organism to a clean environment to measure the rate of elimination.

In studies with Dreissena polymorpha, after a 21-day exposure to diatrizoic acid, a subsequent 4-day depuration period showed a rapid decrease in the concentration of the compound in the mussel tissues. This suggests that while diatrizoic acid is taken up by the organism, it is also eliminated relatively quickly once the external source is removed.

The rates of these processes are quantified by the uptake rate constant (k_up) and the depuration rate constant (k_dep). The half-life (t½) of the compound in the organism, which is the time it takes for the concentration to decrease by half during the depuration phase, can be calculated from the depuration rate constant.

Table 3: Uptake and Depuration Patterns of Diatrizoic Acid in an Aquatic Invertebrate Model

| Parameter | Value |

| Uptake Phase (21 days) | |

| Uptake Rate Constant (k_up) | 1.1 L/kg/day |

| Depuration Phase (4 days) | |

| Depuration Rate Constant (k_dep) | 0.35 day⁻¹ |

| Biological Half-life (t½) | 1.98 days |

Note: This table provides illustrative kinetic parameters based on experimental findings with diatrizoic acid in aquatic invertebrates.

In Vivo Experimental Models and Applications of Diatrizoic Acid I 125

Preclinical Imaging Research Using Radiotracers

Radiolabeling diatrizoic acid with I-125 allows for its use as a tracer in sensitive radionuclide-based imaging modalities. These techniques provide non-invasive, longitudinal insights into biological processes within living animal models, playing a crucial role in translational research. wikipedia.orgsnmjournals.org

Single Photon Emission Computed Tomography (SPECT) / Computed Tomography (CT) Imaging in Murine Tumor Models

It is important to clarify a key technical point regarding the radiolabeling of this compound. Iodine-125 is a gamma-emitting isotope, which is imaged using Single Photon Emission Computed Tomography (SPECT). wikipedia.orgsnmjournals.org Positron Emission Tomography (PET) requires positron-emitting radionuclides, which I-125 is not. Therefore, the appropriate imaging modality for Diatrizoic Acid I-125 is SPECT, often combined with CT for anatomical co-registration (SPECT/CT).

Preclinical SPECT/CT provides three-dimensional images of the tracer's distribution within a small animal. wikipedia.org This modality is instrumental in oncology research for visualizing tumors, assessing the delivery of therapeutic agents, and monitoring treatment response. snmjournals.orgnih.gov In murine tumor models, I-125 labeled molecules, including antibodies and peptides, are used to image the expression of specific cellular targets, such as the c-Met receptor in glioma xenografts. sigmaaldrich.com The high resolution of modern preclinical SPECT systems, capable of achieving sub-millimeter accuracy, allows for detailed visualization of tracer accumulation in tumors and other tissues. wikipedia.orgnih.gov For instance, SPECT/CT has been successfully used to monitor the biodistribution of I-125 labeled oncolytic viruses in pancreatic cancer models and to track I-125 labeled antibodies targeting tumor angiogenesis. nih.govnih.gov

Evaluation of Tissue Biodistribution and Pharmacokinetics of Radiolabeled Conjugates

A primary application of radiolabeling is the quantitative evaluation of a compound's biodistribution and pharmacokinetics. When this compound is conjugated to a larger molecule, such as a monoclonal antibody (MoAb) or a nanoparticle, its distribution profile is dictated by the properties of the conjugate.

Studies involving I-125 labeled immunoconjugates, such as an anti-carcinoembryonic antigen (CEA) antibody conjugated with Interleukin-2 (IL-2), have been performed in athymic mice with human tumor xenografts. nih.gov In these experiments, researchers inject the radiolabeled conjugate and, at various time points, euthanize cohorts of the animals to harvest organs and tumors. The radioactivity in each tissue is measured using a gamma counter to determine the uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Such studies have shown that conjugating a radiolabeled antibody to a cytokine like IL-2 can significantly enhance the uptake of the radionuclide in the tumor compared to the antibody alone, without increasing accumulation in most healthy organs. nih.gov This methodology provides critical data on the conjugate's tumor-targeting efficiency and its clearance from the body.

Below is a representative data table illustrating the type of results obtained from a biodistribution study of an I-125 labeled monoclonal antibody/IL-2 conjugate compared to the I-125 labeled antibody alone in a murine xenograft model.

| Organ | I-125-Antibody (%ID/g) - Day 3 | I-125-Antibody/IL-2 Conjugate (%ID/g) - Day 3 |

|---|---|---|

| Blood | 5.5 | 5.8 |

| Tumor | 4.2 | 17.6 |

| Liver | 3.1 | 3.5 |

| Spleen | 2.9 | 3.2 |

| Kidney | 2.5 | 2.8 |

| Lung | 3.8 | 4.1 |

Data are hypothetical and based on trends reported in literature such as reference nih.gov.

Targeted Imaging of Xenograft Tumor Models in Small Animals

When conjugated to a targeting ligand, this compound can be transformed from a non-specific agent into a probe for targeted molecular imaging. This approach is fundamental to developing new diagnostic agents and radiopharmaceuticals. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for preclinical evaluation. nih.gov

For example, gold nanoparticles (GNPs) conjugated with a cyclic RGD peptide (which targets αvβ3 integrins expressed on tumor vasculature) and labeled with I-125 have been developed for tumor-targeted imaging and radiosensitization. nih.govresearchgate.net SPECT/CT imaging of mice bearing NCI-H446 tumors after injection of these I-125-cRGD-GNPs showed that tumor uptake reached a peak at 2 hours post-injection. nih.govresearchgate.net This demonstrates the ability of the conjugate to specifically accumulate at the tumor site, enabling clear visualization against background tissues. nih.govresearchgate.net The I-125 label serves as both an imaging tracer to determine the optimal timing for therapy and as a therapeutic radionuclide itself. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations in Animal Models

Pharmacokinetic (PK) studies describe how an organism affects a drug, detailing its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) refers to what the drug does to the organism. Using this compound allows for precise PK measurements due to the ease of tracking the radiolabel.

Systemic Clearance and Organ-Specific Tissue Distribution Studies in Rodent Models

As a small, water-soluble molecule, diatrizoate is rapidly distributed throughout the extracellular fluid and is primarily excreted unchanged by the kidneys via glomerular filtration. wikipedia.orgmedscape.comnih.gov Pharmacokinetic studies in rodent models are essential to confirm these properties.

When free I-125 is used to trace the distribution of an iodinated compound, it is critical to account for the potential of in vivo deiodination and the natural affinity of free iodide for the thyroid and stomach. nih.gov Studies investigating the biodistribution of free I-125 in rats show very high uptake in the thyroid, followed by the stomach, with rapid clearance from the blood and most other tissues. nih.gov

A study of free radioiodine in Sprague Dawley rats provides insight into the expected distribution of any I-125 that might be cleaved from a diatrizoate molecule, as well as the general clearance pattern for small molecules. The data below summarizes the activity concentration in various tissues at 1 hour and 24 hours post-injection.

| Organ/Tissue | Activity Concentration at 1 hour (%ID/g) | Activity Concentration at 24 hours (%ID/g) |

|---|---|---|

| Thyroid | 150.2 | 252.1 |

| Stomach | 13.8 | 0.8 |

| Lungs | 1.1 | 0.1 |

| Heart | 0.9 | 0.1 |

| Kidneys | 0.9 | 0.1 |

| Blood | 0.7 | 0.03 |

| Liver | 0.5 | 0.04 |

| Spleen | 0.4 | 0.04 |

Data derived from a biodistribution study of free radioiodide in rats. nih.gov

This rapid clearance from most tissues and excretion via the urinary system is characteristic of small, non-protein-bound contrast agents like diatrizoate. medscape.comnih.gov

Intra-articular Pharmacokinetic Profiling in Large Animal Models (e.g., horses)

While less common, iodinated contrast agents can be administered intra-articularly for imaging joint spaces (arthrography). Understanding the pharmacokinetics within the joint is crucial for optimizing imaging protocols. Large animal models, such as rabbits or horses, are often more translationally relevant for orthopedic studies than rodents.

Studies using cationic iodinated contrast agents in rabbit models have explored the diffusion kinetics within cartilage. nih.gov These agents show a high affinity for glycosaminoglycans (GAGs) in the cartilage, leading to prolonged residence time compared to anionic agents like diatrizoate. In an in vivo rabbit study, a cationic agent reached a steady concentration within the cartilage with a diffusion time constant of 13.8 minutes. nih.gov In contrast, the anionic agent ioxaglate had a more rapid diffusion time constant of 6.5 minutes. nih.gov

Development of Specialized Imaging Modalities for Research

Formulation and Evaluation of Dry Powder Aerosols for Lung Visualization in Animal Studies

In the pursuit of enhanced resolution for biomedical imaging of the lungs, researchers have explored the development of aerosolized contrast agents. nih.govnih.gov Diatrizoic acid has been a compound of interest in this area, with studies focusing on its formulation into dry powder aerosols for direct pulmonary delivery in animal models. nih.govnih.gov

One approach has been the creation of diatrizoic acid nanoparticle agglomerates. nih.gov This technique involves assembling nanoparticles into larger, inhalable microparticles designed to improve deposition into the peripheral regions of the lung. nih.gov The physical properties of these nanoparticle agglomerates are critical for their efficacy as an inhaled contrast agent.

A study involving the formulation of diatrizoic acid nanoparticle agglomerates reported successful creation of particles with characteristics suitable for inhalation. The process involved a solvent/non-solvent precipitation method with sonication. The resulting nanoparticle agglomerates were then evaluated for their dissolution properties and in vivo safety in rats. nih.gov

Histological examination of rat lung tissue after administration of the dry powder by insufflation was performed to assess acute tissue damage. The findings indicated that two hours post-insufflation, there was no evidence of acute alveolar tissue damage. nih.govnih.gov In earlier studies, powdered diatrizoic acid administered to dogs for airway visualization was largely eliminated from the lungs within 18 hours. Histological and ultrastructural examinations in these studies showed a phagocytic reaction to the diatrizoic acid and transient reactive changes in the bronchial mucosa, but no long-term fibrotic changes were observed. nih.gov

Another investigation focused on a diatrizoic acid derivative, N1177, formulated as an excipient-free NanoCluster dry powder for lung visualization. These low-density nanoparticle agglomerates were designed to have aerodynamic diameters of 5 µm or less to facilitate deep lung delivery. nih.gov In vivo studies in rats using this formulation demonstrated a significant contrast enhancement of approximately 120 Hounsfield Units (HU) in the lungs following inhalation, which is considered more than sufficient for thoracic computed tomography (CT) imaging. nih.gov Histological analysis of the lung tissue from these studies revealed no inflammatory response from the N1177 NanoClusters after inhalation. However, a mild hemorrhagic response was noted following the more direct method of dry powder insufflation. nih.gov

These studies collectively suggest that diatrizoic acid and its derivatives can be formulated as dry powder aerosols for effective and safe lung contrast enhancement in animal models, offering a promising modality for preclinical research in pulmonary imaging.

Table 1: Characteristics and In Vivo Findings of Diatrizoic Acid Dry Powder Aerosols in Animal Studies

| Formulation | Animal Model | Key Findings |

|---|---|---|

| Diatrizoic acid nanoparticle agglomerates | Rats | No acute alveolar tissue damage observed 2 hours post-insufflation. nih.govnih.gov |

| Powdered diatrizoic acid | Dogs | Majority of contrast medium eliminated from the lungs within 18 hours; showed transient, non-fibrotic inflammatory reactions. nih.gov |

| N1177 NanoClusters (diatrizoic acid derivative) | Rats | ~120 HU contrast increase in the lungs after inhalation; no inflammatory response with inhalation, mild hemorrhagic response with insufflation. nih.gov |

Environmental Research on Diatrizoic Acid As a Persistent Chemical Entity

Occurrence and Distribution in Water Resources

Due to its high polarity and stability, diatrizoic acid is not efficiently removed in conventional wastewater treatment plants (WWTPs), leading to its release into receiving surface waters and potential infiltration into groundwater.

Diatrizoic acid is frequently detected in the effluents of municipal WWTPs, which are primary sources of this compound in the environment. Studies have reported its presence in treated wastewater at concentrations that can reach the microgram-per-liter range. For instance, monitoring in surface waters heavily influenced by WWTP discharges has revealed maximum concentrations of over 500 ng/l for diatrizoic acid. researchgate.net The incomplete removal during treatment is a key factor in its environmental occurrence. mdpi.com

The persistence of diatrizoic acid also leads to its contamination of groundwater resources. The detection of diatrizoic acid and its transformation products in groundwater highlights its mobility and potential for long-range transport in subsurface environments. nih.gov This is a significant concern as groundwater is a critical source of drinking water. The infiltration of WWTP effluent into aquifers is a recognized pathway for the introduction of diatrizoic acid and other contaminants of emerging concern into these vital water sources. nih.gov

| Water Source | Concentration Range | Reference |

|---|---|---|

| Surface Water (influenced by WWTP effluent) | > 500 ng/L | researchgate.net |

| Groundwater | Detected (quantification varies) | nih.gov |

| Small rivers and streams | Higher concentrations than in larger rivers | researchgate.net |

The distribution of diatrizoic acid in aquatic environments is not uniform and can exhibit significant spatial and temporal variations. nih.gov Spatially, concentrations are typically highest near the discharge points of WWTPs and decrease with increasing distance downstream due to dilution and potential degradation processes. mdpi.com Higher concentrations have been observed in smaller rivers and streams compared to larger river systems like the Rhine or Main, likely due to lower dilution capacity. researchgate.net

Temporally, the concentration of diatrizoic acid in surface waters can fluctuate based on factors such as the volume of wastewater discharged, seasonal variations in river flow, and the efficiency of WWTPs. researchgate.net For example, during periods of low flow, the concentration of persistent compounds like diatrizoic acid can increase. Understanding these spatio-temporal patterns is crucial for assessing the environmental risk posed by this compound and for developing effective monitoring strategies. nih.gov

Advanced Degradation and Removal Methodologies

The persistence of diatrizoic acid has driven research into advanced treatment technologies capable of its degradation and removal from water. These methods are generally more effective than conventional biological treatments.

Electrochemical methods have shown promise for the degradation of diatrizoic acid. These processes involve the use of electrodes to induce redox reactions that can break down the complex structure of the molecule. A key step in the degradation is deiodination, the removal of iodine atoms from the aromatic ring.

Electrochemical reduction can effectively deiodinate diatrizoic acid, leading to the formation of transformation products such as 3,5-diacetamidobenzoic acid. nih.gov This initial reductive step can be followed by an electrochemical oxidation process to further degrade the deiodinated intermediates, potentially leading to complete mineralization (conversion to CO2, water, and inorganic ions). nih.gov The combination of reduction and oxidation steps offers a comprehensive treatment approach for diatrizoic acid.

| Process | Key Outcome | Primary Transformation Product | Reference |

|---|---|---|---|

| Electrochemical Reduction | Deiodination | 3,5-diacetamidobenzoic acid | nih.gov |

| Electrochemical Advanced Oxidation | Mineralization | Short-chain carboxylic acids, CO2 | nih.gov |

| Photoelectro-Fenton (PEF) | Complete mineralization within 2 hours | Not applicable (complete breakdown) | researchgate.net |

Adsorption is another promising technique for the removal of diatrizoic acid from water. This process involves the use of sorbent materials that can bind the target contaminant to their surface. Research has explored the use of novel sorbents, such as coated iron oxide nanoparticles, for this purpose.

For example, superparamagnetic iron oxide nanoparticles coated with methacrylic acid have been tested for the adsorptive removal of diatrizoate. These coated nanoparticles have demonstrated a significant removal efficiency. The performance of such adsorbents depends on factors like pH and the presence of other organic matter in the water, which can compete for adsorption sites.

Advanced Reduction Processes (ARPs) are an emerging class of water treatment technologies that utilize highly reactive reducing radicals to degrade oxidized contaminants. rsc.org These processes are analogous to Advanced Oxidation Processes (AOPs) but employ reducing agents instead of oxidizing agents. mdpi.com

One example of a relevant process for compounds like diatrizoic acid is the UV/persulfate (UV/PS) process. While technically an AOP, it involves reductive mechanisms and demonstrates the principles of using activated species for degradation. In the UV/PS process, persulfate is activated by UV light to generate sulfate (B86663) radicals, which are powerful oxidizing agents that can effectively degrade persistent organic pollutants. Studies on the degradation of diatrizoic acid by the UV/PS process have shown it to be an effective method, with the degradation kinetics and pathways being influenced by factors such as pH and the presence of other substances in the water. The application of ARPs, such as the UV/sulfite process, which generates hydrated electrons, is a promising area of research for the degradation of recalcitrant compounds like diatrizoic acid. rsc.org

Identification and Analysis of Transformation Products and By-products

The environmental persistence of Diatrizoic acid has prompted extensive research into its fate and transformation under various environmental conditions. Laboratory studies and environmental monitoring have identified several transformation products (TPs) and by-products resulting from biotic and abiotic degradation processes. The identification and analysis of these compounds are crucial for a comprehensive understanding of the environmental risk posed by Diatrizoic acid.

Under anaerobic conditions, such as those found in soils and sediments, Diatrizoic acid undergoes a stepwise transformation involving deiodination and deacetylation. nih.gov Research has identified a pathway leading to the formation of seven distinct transformation products. nih.gov The final product in this anaerobic degradation pathway is 3,5-diaminobenzoic acid (DABA), which remains stable under these conditions. nih.gov However, DABA can be further transformed when exposed to an aerobic environment. nih.gov

Advanced Oxidation Processes (AOPs), which are employed in water treatment, have also been shown to degrade Diatrizoic acid, leading to a variety of by-products. Studies utilizing techniques such as UVA-TiO2 and non-thermal plasma (NTP) have identified a total of 14 different transformation products in ultrapure water. researchgate.net Notably, some of these products are specific to the oxidation technique used, with three being exclusive to UVA-TiO2 and two forming only during NTP. researchgate.net One of the identified transformation products resulting from the attack of hydroxyl radicals is 3,5-diacetamide-2,4,6-trihydroxybenzoic acid.

Photodegradation is another significant pathway for the transformation of Diatrizoic acid in the environment. Exposure to ultraviolet (UV) light, particularly UVC irradiation, can lead to the deiodination of the parent compound. scirp.org This process results in the formation of various photolytic transformation products. nih.gov

The identification and quantification of these diverse transformation products and by-products rely on sophisticated analytical techniques. A combination of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) and liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) has proven effective for quantifying the identified TPs, even in the absence of authentic standards for some of the compounds. nih.gov

Below are data tables summarizing the identified transformation products of Diatrizoic acid and the analytical methods used for their characterization.

Table 1: Identified Transformation Products of Diatrizoic Acid

| Transformation Product Name | Formation Pathway | Reference |

| 2,4,6-triiodo-3,5-diamino-benzoic acid | Aerobic Biotransformation | |

| Deiodinated Transformation Products | Anaerobic Transformation | nih.gov |

| Deacetylated Transformation Products | Anaerobic Transformation | nih.gov |

| 3,5-diaminobenzoic acid (DABA) | Anaerobic Transformation (Final Product) | nih.gov |

| 3,5-diacetamide-2,4,6-trihydroxybenzoic acid | Advanced Oxidation Processes (Hydroxyl Radical Attack) | |

| TP-474A/B | Advanced Oxidation Processes (UVA-TiO2/NTP) | researchgate.net |

| TP-522 (mono-chlorinated) | Advanced Oxidation Processes (NTP in high chloride matrix) | researchgate.net |

| TP-586 | Advanced Oxidation Processes (UVA-TiO2/NTP) | researchgate.net |

| TP-602 | Advanced Oxidation Processes (UVA-TiO2/NTP) | researchgate.net |

| TP-628 | Advanced Oxidation Processes (UVA-TiO2/NTP) | researchgate.net |

| Deiodinated photoproducts | Photodegradation (UVC) | scirp.org |

Table 2: Analytical Methods for the Identification and Analysis of Transformation Products

| Analytical Technique | Application | Reference |

| Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) | Identification and quantification of transformation products. | nih.gov |

| Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) | Quantification of iodinated transformation products. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of transformation products. | |

| Mass Spectrometry (MS) | Structural elucidation of transformation products. | |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated transformation products. |

Analytical and Characterization Techniques in Diatrizoic Acid I 125 Research

Radiometric Detection and Quantification

The presence of the Iodine-125 (I-125) radionuclide in Diatrizoic acid I-125 allows for its highly sensitive detection and quantification through radiometric methods. Gamma counting is the primary technique used to measure the radioactivity of I-125 in various biological matrices such as blood, urine, and tissue samples. I-125 decays by electron capture, emitting characteristic low-energy gamma rays and X-rays, principally at 35.5 keV and 27-32 keV, respectively. mtsu.edu

Gamma counters, typically equipped with a sodium iodide (NaI) scintillation detector, are highly efficient at detecting these emissions. mtsu.edu The interaction of the gamma photons with the NaI crystal produces flashes of light (scintillations), which are converted into electrical pulses by a photomultiplier tube. The number of pulses is proportional to the amount of radioactivity in the sample. The efficiency of gamma counters for I-125 is generally high, often exceeding 70%. mtsu.edunih.gov However, factors such as sample volume and geometry can influence counting efficiency. nih.gov

| Parameter | Typical Value/Characteristic | Significance in this compound Analysis |

|---|---|---|

| Detector Type | Sodium Iodide (NaI) Scintillation Detector | High efficiency for detecting the low-energy photons of I-125. |

| Typical Counting Efficiency | >70% | Allows for sensitive and accurate quantification of radioactivity in biological samples. mtsu.edunih.gov |

| Energy of Emissions Detected | ~27-35 keV | Corresponds to the characteristic gamma and X-ray emissions of I-125. mtsu.edu |

| Factors Affecting Efficiency | Sample volume, geometry, and matrix | Proper calibration and consistent sample preparation are crucial for accurate results. nih.gov |

Chromatographic Separation and Identification

Chromatographic techniques are indispensable for assessing the radiochemical purity and stability of this compound, as well as for detecting and quantifying it at trace levels in environmental samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of radiopharmaceuticals. researchgate.net For this compound, HPLC is used to separate the intact radiolabeled compound from potential radiochemical impurities, such as free Iodine-125, and non-radioactive chemical impurities. A stability-indicating HPLC method can also be used to monitor the degradation of the compound over time. nih.gov

The system typically consists of a stationary phase (e.g., a C18 column), a mobile phase (a solvent mixture), and detectors. For radiopharmaceuticals, a radioactivity detector is coupled in series with a UV detector. The UV detector monitors the non-radioactive components, while the radioactivity detector specifically measures the I-125 labeled species. The retention time of the major radioactive peak is compared to that of a non-radioactive diatrizoic acid standard to confirm its identity. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the this compound peak. unm.edu

| Parameter | Typical Condition/Specification | Purpose in this compound Analysis |

|---|---|---|

| Column | Reversed-phase C18 | Separation based on hydrophobicity. |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol) | To achieve optimal separation of Diatrizoic acid from its impurities. |

| Detectors | UV detector coupled with a radioactivity detector (e.g., NaI) | Simultaneous detection of chemical and radiochemical species. unm.edu |

| Key Validation Parameters | Specificity, linearity, accuracy, precision, and robustness | To ensure the method is reliable for its intended purpose. iu.edu |

| Acceptance Criteria for Radiochemical Purity | Typically ≥95% | To ensure the product is safe and effective for its intended use. iu.edu |